[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone
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Overview
Description
[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the bromobenzyl group and the hydroxycyclopropyl methanone moiety. Common reagents used in these reactions include bromobenzyl chloride, piperazine, and cyclopropyl ketone. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: [4-(4-Benzoyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone.
Reduction: [4-(4-Benzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone.
Substitution: [4-(4-Aminobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its interactions with biological pathways may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The hydroxycyclopropyl moiety may play a role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone
- [4-(4-Methylbenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone
- [4-(4-Fluorobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone
Uniqueness
Compared to similar compounds, [4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can enhance the compound’s interactions with specific molecular targets, making it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C15H19BrN2O2 |
---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(1-hydroxycyclopropyl)methanone |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-3-1-12(2-4-13)11-17-7-9-18(10-8-17)14(19)15(20)5-6-15/h1-4,20H,5-11H2 |
InChI Key |
RDKWWINUEDHPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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